molecular formula C11H10N2O2S B1272431 Methyl 2-(2-quinoxalinylsulfanyl)acetate CAS No. 55338-14-2

Methyl 2-(2-quinoxalinylsulfanyl)acetate

Cat. No. B1272431
CAS RN: 55338-14-2
M. Wt: 234.28 g/mol
InChI Key: FFNDQVKOWUSXQC-UHFFFAOYSA-N
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Description

“Methyl 2-(2-quinoxalinylsulfanyl)acetate” is a chemical compound with the CAS Number: 55338-14-2 . It has a molecular weight of 234.28 and its molecular formula is C11H10N2O2S .


Molecular Structure Analysis

The InChI code for “Methyl 2-(2-quinoxalinylsulfanyl)acetate” is 1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(2-quinoxalinylsulfanyl)acetate” is a solid substance . It has a melting point range of 93 - 95 degrees Celsius .

Scientific Research Applications

Antibacterial and Veterinary Applications

  • Methyl 2-(2-quinoxalinylsulfanyl)acetate derivatives, like 2-Acetyl-3-[(methylsulfonyl)methyl]quinoxaline 1-oxide, have shown significant antibacterial activity. These compounds have been effective against pathogens important to veterinary medicine, such as Treponema hyodysenteriae, a causative agent in swine dysentery (Dirlam, Presslitz, & Williams, 1983).

Corrosion Inhibition

  • Quinoxaline derivatives, including those related to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been studied for their efficacy as corrosion inhibitors. Their effectiveness is assessed through quantum chemical calculations, indicating a significant potential in protecting materials like copper in acidic environments (Zarrouk et al., 2014).

Interaction Studies in Solutions

  • The interactions of methyl acetate with aqueous solutions of quinoxaline derivatives have been explored. Studies on the effect of temperature and concentration on these interactions provide valuable insights into the solute-solute, solute-solvent, and solvent-solvent interactions in mixtures (Raphael, Bahadur, & Ebenso, 2015).

Synthesis of Anti-inflammatory and Analgesic Agents

  • Compounds synthesized from ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates, closely related to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been screened for anti-inflammatory and analgesic activities, showing promising results (Wagle, Adhikari, & Kumari, 2008).

Neuroprotective Applications

  • Derivatives of quinoxaline, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent inhibitors of non-NMDA glutamate receptors. These compounds have shown neuroprotective effects in cerebral ischemia, potentially useful in treating neurological conditions (Sheardown et al., 1990).

Antimicrobial and Cytotoxicity Studies

  • Novel sulfur-linked quinoline–coumarin bisheterocycles, synthesized from compounds similar to methyl 2-(2-quinoxalinylsulfanyl)acetate, have been evaluated for antimicrobial activities. These compounds demonstrated moderate to good effectiveness against various pathogens and displayed non-toxic effects in cytotoxicity studies (Paul & Muthusubramanian, 2013).

Anticancer Activity

  • Research on derivatives of methyl 2-(2-quinoxalinylsulfanyl)acetate has revealed their potential in cancer treatment. Compounds such as methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have shown significant antiproliferative activity against human cancer cell lines, suggesting their use in developing new anticancer drugs (El Rayes et al., 2019).

Future Directions

“Methyl 2-(2-quinoxalinylsulfanyl)acetate” is currently used for research purposes . Its potential applications in various fields of research and industry are being explored.

properties

IUPAC Name

methyl 2-quinoxalin-2-ylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNDQVKOWUSXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377049
Record name methyl 2-(2-quinoxalinylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-quinoxalinylsulfanyl)acetate

CAS RN

55338-14-2
Record name methyl 2-(2-quinoxalinylsulfanyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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